![molecular formula C23H24N6O2 B383544 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide CAS No. 663219-12-3](/img/structure/B383544.png)
1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Malaria Treatment
TCMDC-124382 has been identified as a potential antimalarial agent. The compound targets the essential malarial kinase PfCLK3, which is crucial for the survival of the malaria parasite, Plasmodium falciparum. By inhibiting this kinase, TCMDC-124382 disrupts the life cycle of the parasite, offering a novel approach to combat malaria, particularly in strains that have developed resistance to other treatments .
Antiproliferative Activity
Research has shown that TCMDC-124382 exhibits antiproliferative activity against certain cancer cell lines, such as MCF-7, a breast cancer cell line. This suggests that the compound could be used in the development of cancer therapies, particularly for tumors that are sensitive to the pathways affected by TCMDC-124382 .
Kinase Selectivity
The compound’s selectivity for PfCLK3 over human kinases makes it an excellent candidate for further development into a therapeutic drug. Its high degree of selectivity reduces the likelihood of off-target effects, which is a significant advantage in drug design .
Covalent Inhibition
TCMDC-124382’s mechanism of action includes the ability to form a covalent bond with the target kinase, leading to irreversible inhibition. This property can be leveraged to create more potent and long-lasting antimalarial drugs .
Structural Basis for Drug Design
The co-crystal structure of TCMDC-124382 with PfCLK3 provides a valuable template for the rational design of new inhibitors. This structural information can be used to improve the efficacy and selectivity of future compounds .
Novel Mechanisms of Action
TCMDC-124382’s unique interaction with PfCLK3 presents a novel mechanism of action that is distinct from current antimalarial drugs. This could be particularly useful in developing treatments that avoid the pitfalls of drug resistance .
Low Toxicity Profile
The compound has demonstrated a low toxicity profile in preliminary studies, which is promising for its development as a safe therapeutic option. This aspect is crucial for ensuring patient safety and compliance .
Cost-Effective Synthesis
The synthesis of TCMDC-124382 involves greener alternatives and low-cost goods, making it a cost-effective option for large-scale production. This is particularly important for making treatments accessible in regions most affected by malaria .
Mecanismo De Acción
Target of Action
The primary target of TCMDC-124382 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . Another target of TCMDC-124382 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) .
Mode of Action
TCMDC-124382 interacts with its targets, leading to significant changes in their function. The compound acts as a reversible inhibitor of PfCLK3 . It binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome, improving the selectivity of the compound . In the case of PfAsnRS, TCMDC-124382 acts as a pro-inhibitor. The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124382 adduct .
Biochemical Pathways
The action of TCMDC-124382 affects several biochemical pathways. By inhibiting PfCLK3, it disrupts the regulation of malarial parasite RNA splicing . The inhibition of PfAsnRS by TCMDC-124382 leads to the inhibition of protein translation and activation of the amino acid starvation response .
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when it is washed out 6 hours after exposure .
Result of Action
The action of TCMDC-124382 leads to significant molecular and cellular effects. By inhibiting PfCLK3 and PfAsnRS, it disrupts essential biochemical pathways in the malaria parasite, leading to its death . The compound shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .
Propiedades
IUPAC Name |
7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-3-4-10-28-19(24)17(22(30)26-14-16-8-5-9-25-13-16)12-18-21(28)27-20-15(2)7-6-11-29(20)23(18)31/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQUQLYOZWJHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.